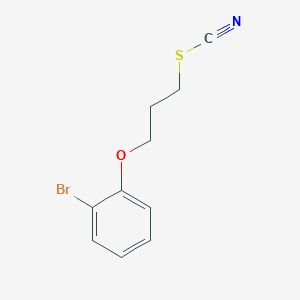
3-(2-bromophenoxy)propyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenoxy)propyl thiocyanate, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS enzymes are responsible for catalyzing the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
3-(2-bromophenoxy)propyl thiocyanate inhibits the activity of GLS enzymes, which are responsible for catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is essential for cancer cell survival. As a result, cancer cells that are dependent on glutamine metabolism are selectively targeted by 3-(2-bromophenoxy)propyl thiocyanate.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)propyl thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-bromophenoxy)propyl thiocyanate in lab experiments is its specificity towards cancer cells that are dependent on glutamine metabolism. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Orientations Futures
There are several future directions for the development of 3-(2-bromophenoxy)propyl thiocyanate as a therapeutic agent for cancer treatment. One potential direction is the development of more potent and selective GLS inhibitors. Another direction is the identification of biomarkers that can predict the response to 3-(2-bromophenoxy)propyl thiocyanate treatment. Finally, the combination of 3-(2-bromophenoxy)propyl thiocyanate with other cancer treatments, such as immunotherapy, is also an area of active research.
Méthodes De Synthèse
3-(2-bromophenoxy)propyl thiocyanate can be synthesized using a three-step procedure. The first step involves the preparation of 2-bromophenol, which is then reacted with 3-chloropropyl thiocyanate to form 3-(2-bromophenoxy)propyl thiocyanate. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
3-(2-bromophenoxy)propyl thiocyanate has been extensively studied for its potential as a therapeutic agent for cancer treatment. Several studies have shown that 3-(2-bromophenoxy)propyl thiocyanate can selectively target cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-(2-bromophenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKXRRRALEIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367697 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

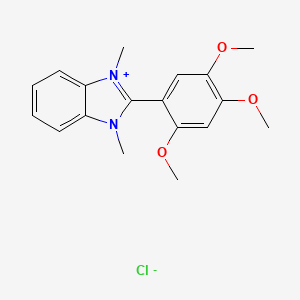
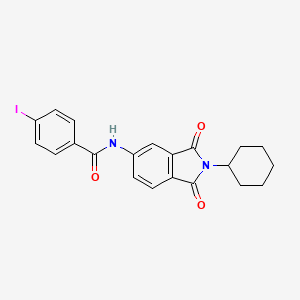
![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233252.png)
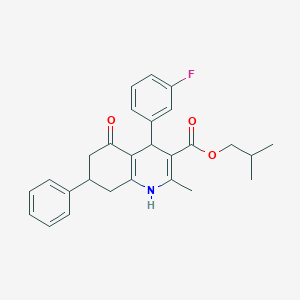
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233259.png)
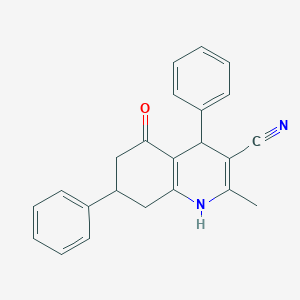
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
![2-[2-(4-chlorophenyl)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5233289.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)